(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Description
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(4-propan-2-yl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanamine |
InChI |
InChI=1S/C13H20N2O/c1-10(2)15-5-6-16-13-4-3-11(8-14)7-12(13)9-15/h3-4,7,10H,5-6,8-9,14H2,1-2H3 |
InChI Key |
HOQKJAVKJRVHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOC2=C(C1)C=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Benzolactam Precursors
Research indicates that benzolactams with medium-sized rings can be synthesized via electrophilic aromatic substitution of carbamoyl cations, which is relevant for constructing the oxazepine core.
| Reaction Type | Key Reagents & Conditions | Reference |
|---|---|---|
| Electrophilic aromatic substitution | Carbamoyl cations, suitable solvents, controlled temperature |
This method can be adapted to generate the oxazepine ring by cyclizing a carbamoyl precursor with appropriate substitution patterns, such as isopropyl groups at specific positions.
Alkylation and Functionalization
The methanamine group at position 7 can be introduced via nucleophilic substitution or reductive amination, depending on the precursor's functional groups.
| Reaction Type | Reagents & Conditions | Reference |
|---|---|---|
| Nucleophilic substitution | Amines, suitable leaving groups, basic conditions | General organic synthesis principles |
| Reductive amination | Formaldehyde or formyl derivatives, reducing agents like NaBH3CN | Standard methods for amine installation |
Multi-step Synthesis Pathway Proposal
Based on the above, a plausible synthetic route involves:
- Preparation of a benzolactam precursor via electrophilic aromatic substitution of carbamoyl cations, incorporating the isopropyl group at the desired position.
- Cyclization to form the oxazepine ring, possibly through intramolecular nucleophilic attack or ring closure under acidic or basic conditions.
- Functionalization at position 7 with methanamine, potentially through nucleophilic substitution or reductive amination of a suitable intermediate.
Data Tables Summarizing Methods
Research Findings and Considerations
- Electrophilic aromatic substitution of carbamoyl cations is a promising route for constructing medium-sized benzolactam rings, which are core to oxazepine derivatives.
- Ring size control is critical, with reaction rates decreasing as ring size increases beyond six members, requiring optimized conditions for eight- or nine-membered rings.
- Functional group compatibility is essential; protecting groups may be necessary during multi-step synthesis to prevent side reactions.
- Salts and derivatives of the final compound can be prepared via standard acid-base reactions, as indicated in patent literature.
The synthesis of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-yl)methanamine likely involves a combination of electrophilic aromatic substitution to form the benzolactam core, ring cyclization to achieve the oxazepine structure, and subsequent functionalization with methanamine. The introduction of the isopropyl group is achieved through alkylation strategies, while the amino group at position 7 is incorporated via nucleophilic substitution or reductive amination.
This multi-step approach demands careful optimization of reaction conditions, especially for medium-sized ring formation, to achieve high yields and purity. Further experimental validation and tailored reaction conditions are necessary for efficient synthesis of this specific compound.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The target compound’s pharmacological and physicochemical properties are influenced by its substituents. Key analogs include:
Key Observations :
- Cyclopropyl vs.
Ring System Variations
The benzo-fused heterocyclic core varies among analogs, impacting conformational flexibility and target affinity:
Key Observations :
- Oxazepine vs. Dioxocine : The larger dioxocine ring in D9 may enhance interactions with hydrophobic kinase domains, whereas oxazepines offer a smaller, more rigid scaffold .
- Thiazepine Derivatives : Replacement of oxygen with sulfur (e.g., ) could improve lipophilicity but may reduce metabolic stability .
Biological Activity
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine is a compound belonging to the oxazepine class, which has garnered attention due to its potential biological activities. The structure of this compound suggests it may interact with various biological targets, leading to therapeutic applications in treating proliferative diseases such as cancer.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[f][1,4]oxazepine core structure with an isopropyl group and a methanamine side chain. This unique structure is hypothesized to contribute to its biological activity by facilitating interactions with specific receptors or enzymes.
Anticancer Potential
Recent studies have highlighted the anticancer properties of oxazepine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | DU145 (Prostate) | 3.8 | Inhibits tubulin polymerization |
| Compound B | MCF-7 (Breast) | 5.0 | Induces apoptosis via caspase activation |
| Compound C | HCT116 (Colon) | 2.5 | Disrupts microtubule dynamics |
The mechanism of action for this compound likely involves the modulation of key cellular pathways. Studies suggest that compounds in this class may act as inhibitors of certain kinases or enzymes that are crucial for cancer cell survival and proliferation. For example, molecular docking studies reveal strong binding affinities to target proteins associated with cancer progression.
Study 1: In Vitro Evaluation
A study conducted on a series of oxazepine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The results showed that this compound exhibited an IC50 value comparable to established chemotherapeutics.
Study 2: In Vivo Efficacy
In vivo studies using murine models have indicated that this compound can significantly reduce tumor size when administered at specific dosages. The pharmacokinetic profile suggests favorable absorption and distribution characteristics that enhance its therapeutic potential.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the oxazepine ring and substituents on the isopropyl group can significantly influence biological activity. For instance:
- Increasing the size or branching of alkyl groups enhances cytotoxicity.
- Substituents that improve lipophilicity correlate with better membrane permeability and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Larger alkyl substituents | Increased cytotoxicity |
| Aromatic substitutions | Enhanced receptor binding |
| Polar functional groups | Improved solubility |
Q & A
Q. What are the key synthetic routes for (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine?
The synthesis typically involves multi-step organic reactions, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepine core. Key steps include cyclization of substituted phenylacetic acid derivatives using catalysts like trifluoroacetic anhydride (for introducing substituents) and controlled reaction conditions (e.g., inert atmospheres to prevent side reactions). Subsequent functionalization of the methanamine group is achieved via reductive amination or nucleophilic substitution. Analytical techniques such as NMR and HPLC are critical for verifying intermediate purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the structure, particularly for resolving the isopropyl and methanamine substituents. Infrared (IR) spectroscopy identifies functional groups like amines and ethers. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) and monitors synthetic intermediates .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectrophotometry. Stability studies involve incubating the compound under physiological conditions (37°C, pH 7.4) and analyzing degradation products via LC-MS over 24–72 hours. Accelerated stability testing at elevated temperatures (e.g., 50°C) can predict long-term storage requirements .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity during synthesis?
Yield optimization requires fine-tuning reaction parameters:
- Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency but must avoid decomposition.
- Catalysts : Palladium or copper catalysts improve coupling reactions for substituent introduction.
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while toluene minimizes side reactions. Continuous flow chemistry methods improve scalability and reproducibility in industrial settings .
Q. How can molecular docking studies predict the compound's biological targets?
Molecular docking employs software like AutoDock Vina to model interactions between the compound and potential targets (e.g., GPCRs or kinases). The methanamine group’s basicity and the isopropyl moiety’s hydrophobicity are critical for binding affinity predictions. Validation requires correlation with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) .
Q. What experimental designs address contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell line differences). Mitigation strategies include:
- Standardized protocols : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and assay conditions.
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (1 nM–100 µM).
- Control compounds : Use known agonists/antagonists to benchmark activity .
Q. How do structural modifications influence pharmacological properties?
Systematic SAR studies compare derivatives with altered substituents:
- Isopropyl group : Replacing it with bulkier tert-butyl groups may enhance target selectivity but reduce solubility.
- Methanamine : Converting to a methyl ester improves metabolic stability but may reduce CNS penetration. In vivo pharmacokinetic studies (e.g., half-life, bioavailability) validate these modifications .
Methodological Considerations
Q. What analytical workflows resolve spectral data ambiguities?
For complex NMR spectra (e.g., overlapping signals in the oxazepine ring):
- Use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations).
- Employ deuterated solvents (CDCl₃ or DMSO-d₆) to minimize solvent interference .
Q. How are reaction intermediates isolated and characterized?
Flash chromatography (silica gel, gradient elution) isolates intermediates, monitored by TLC. Purity is confirmed via melting point analysis and LC-MS. For unstable intermediates, low-temperature (-20°C) storage under nitrogen prevents degradation .
Q. What computational tools model the compound's metabolic pathways?
Software like Schrödinger’s ADMET Predictor or SwissADME predicts Phase I/II metabolism sites (e.g., oxidation of the methanamine group). Experimental validation involves incubating the compound with liver microsomes and identifying metabolites via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
